molecular formula C10H14N2 B12881679 1-Methyl-4-(1H-pyrrol-2-yl)-1,2,3,6-tetrahydropyridine

1-Methyl-4-(1H-pyrrol-2-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B12881679
M. Wt: 162.23 g/mol
InChI Key: OCSZTPRPCSOWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(1H-pyrrol-2-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features both pyrrole and tetrahydropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(1H-pyrrol-2-yl)-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methylpyrrole with suitable aldehydes or ketones can lead to the formation of the desired tetrahydropyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(1H-pyrrol-2-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated pyrrolidine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrrole derivatives, while reduction results in pyrrolidine derivatives .

Scientific Research Applications

1-Methyl-4-(1H-pyrrol-2-yl)-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1H-pyrrol-2-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(1H-pyrrol-2-yl)-1,2,3,6-tetrahydropyridine is unique due to its combination of pyrrole and tetrahydropyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

1-methyl-4-(1H-pyrrol-2-yl)-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C10H14N2/c1-12-7-4-9(5-8-12)10-3-2-6-11-10/h2-4,6,11H,5,7-8H2,1H3

InChI Key

OCSZTPRPCSOWNG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)C2=CC=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.